Enhanced Lipophilicity (XLogP3) of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Compared to Phenidate Analogs
2'-Carboethoxy-3-(2-methylphenyl)propiophenone exhibits a significantly higher computed lipophilicity (XLogP3 = 4.1) than its closest structural analogs, methylphenidate (XLogP3 = 0.2) and ethylphenidate (XLogP3 = 0.6) [1]. This difference of 3.9 and 3.5 log units, respectively, indicates a much greater affinity for non-polar environments, such as lipid bilayers and hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | Methylphenidate: XLogP3 = 0.2; Ethylphenidate: XLogP3 = 0.6 |
| Quantified Difference | 3.9 log units higher than methylphenidate; 3.5 log units higher than ethylphenidate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 and 2025.09.15) |
Why This Matters
Higher lipophilicity predicts enhanced passive diffusion across biological membranes and greater retention in hydrophobic media, which is critical for designing experiments involving cell permeability or lipid-based formulations.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725618 (2'-Carboethoxy-3-(2-methylphenyl)propiophenone), CID 4158 (Methylphenidate), CID 3080846 (Ethylphenidate). Computed XLogP3 properties. Retrieved April 16, 2026. View Source
